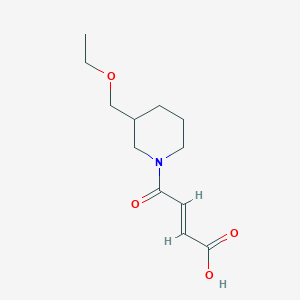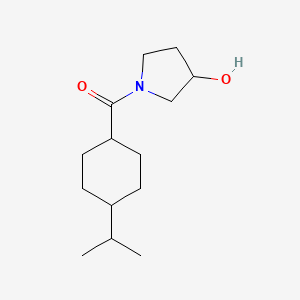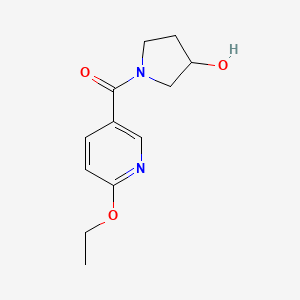
1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of organic azides Azides are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing compounds
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common synthetic route involves the nucleophilic substitution of a suitable precursor with an azide ion (N₃⁻). For example, reacting 2-bromoethyl pyrrolidin-2-yl ethan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product.
Reduction of Azides: Another method involves the reduction of an azido compound to form the target molecule. This can be achieved using hydrogenation techniques or other reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form aldehydes or ketones.
Reduction: The azido group can be reduced to form amines.
Substitution: The azidoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and aprotic solvents like DMF are typically employed.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.
Biology: It serves as a precursor for bioconjugation reactions, where it can be used to label biomolecules for imaging or tracking purposes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, participating in various chemical reactions. The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings, which are valuable in material science and drug design.
Comparación Con Compuestos Similares
1-(2-Azidoethyl)pyrrolidine: Similar structure but lacks the hydroxyl group.
2-Azidoethylamine: Contains an azidoethyl group but lacks the pyrrolidinyl ring.
1-(2-Azidoethyl)ethanol: Similar hydroxyl group but lacks the pyrrolidinyl ring.
This compound's multifaceted nature makes it a valuable tool in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and materials science.
Propiedades
IUPAC Name |
1-[1-(2-azidoethyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-7(13)8-3-2-5-12(8)6-4-10-11-9/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNPSEMLRFHQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















